molecular formula C6H11N3 B3262376 4-Ethyl-1-methyl-1H-pyrazol-5-amine CAS No. 354795-57-6

4-Ethyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B3262376
CAS No.: 354795-57-6
M. Wt: 125.17 g/mol
InChI Key: XZBOXHMZSAQASG-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C6H11N3. It is a derivative of pyrazole, a five-membered ring structure with two adjacent nitrogen atoms.

Mechanism of Action

Pharmacokinetics

, which could influence its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethyl-1-methyl-1H-pyrazol-5-amine. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. For instance, it should be stored at 2-8°C and protected from light . .

Biochemical Analysis

Biochemical Properties

. This suggests that 4-Ethyl-1-methyl-1H-pyrazol-5-amine might interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. Pyrazoles have been shown to be cytotoxic to several human cell lines , suggesting that this compound might have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazole compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethylhydrazine with 3-methyl-2-butanone in the presence of a catalyst. The reaction is carried out in an ethanol solvent at a temperature of around 60°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Ethyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-ethyl-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-5-4-8-9(2)6(5)7/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBOXHMZSAQASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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